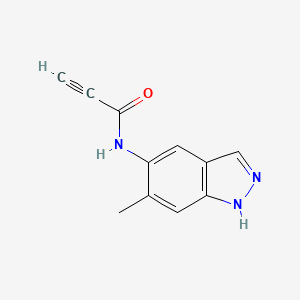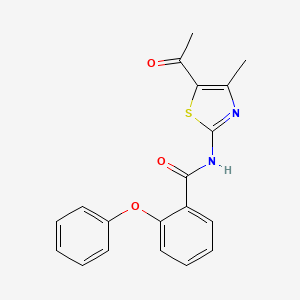
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-phenoxybenzamide, also known as AMTB, is a compound that has gained significant attention in scientific research due to its potential applications in the field of cardiovascular medicine. AMTB is a selective inhibitor of the transient receptor potential melastatin 4 (TRPM4) ion channel, which is involved in the regulation of calcium signaling in various cell types.
Aplicaciones Científicas De Investigación
Hypoglycemic and Hypolipidemic Activities
Compounds with thiazolidinedione rings, sharing structural motifs with N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-phenoxybenzamide, have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities. One study reported significant reductions in blood glucose, total cholesterol, and triglyceride levels in animal models, highlighting their potential in managing type-2 diabetes and associated lipid disorders (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Anticonvulsant Properties
Another research avenue explored the design, synthesis, and pharmacological evaluation of 4-thiazolidinone derivatives as benzodiazepine receptor agonists. Certain synthesized compounds demonstrated considerable anticonvulsant activity, indicating the therapeutic potential of these derivatives for epilepsy treatment without impairing learning and memory (Faizi et al., 2017).
Anticancer Applications
The discovery of compounds with thiazolo[5,4-d]pyrimidin rings, structurally related to the target compound, has been reported to inhibit kinesin spindle protein (KSP), indicating a promising direction for cancer treatment. One such compound showed excellent biochemical potency and pharmaceutical properties suitable for clinical development as a potential anticancer agent (Theoclitou et al., 2011).
Antimicrobial and Antifungal Effects
Thiazole derivatives have been evaluated for their antimicrobial and antifungal properties. Studies have identified compounds with significant inhibitory action against various bacterial and fungal strains, suggesting the potential for therapeutic intervention in microbial diseases (Desai et al., 2013).
Propiedades
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-12-17(13(2)22)25-19(20-12)21-18(23)15-10-6-7-11-16(15)24-14-8-4-3-5-9-14/h3-11H,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAKQTSMMOLXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2739299.png)
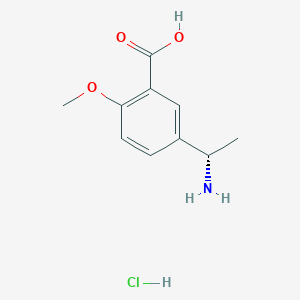
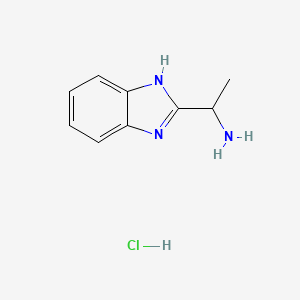

![N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/no-structure.png)

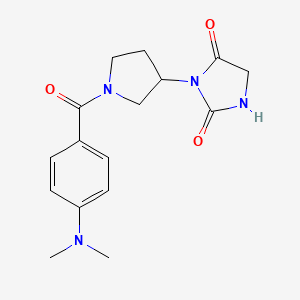

![[Cyclohexyl(ethyl)carbamoyl]methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate](/img/structure/B2739312.png)
![methyl 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetate](/img/structure/B2739314.png)

![3-{4-[(4-fluorophenyl)acetyl]piperazin-1-yl}-1-propylquinoxalin-2(1H)-one](/img/structure/B2739319.png)
